

# Commercial Availability and Technical Guide for 3-Methylanisole-d3

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## Compound of Interest

Compound Name: 3-Methylanisole-d3

Cat. No.: B1623758

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and potential applications of **3-Methylanisole-d3**. This deuterated analog of 3-Methylanisole serves as a valuable tool in various research and development settings, particularly in pharmacokinetic and metabolic studies where it is often employed as an internal standard for mass spectrometry-based quantification.

## Physicochemical Properties

The following tables summarize the key physicochemical properties of **3-Methylanisole-d3** and its non-deuterated counterpart, 3-Methylanisole. Data for the deuterated compound is provided where available from commercial suppliers. In instances where specific data for **3-Methylanisole-d3** is not readily available, data for the non-deuterated form is provided as a close approximation and is clearly noted.

Table 1: General and Chemical Identifiers

Property	3-Methylanisole-d3	3-Methylanisole
IUPAC Name	1-methoxy-3-(trideuteriomethyl)benzene[1]	1-methoxy-3-methylbenzene[2][3][4]
Synonyms	m-Methoxytoluene-d3, m-Methylanisole-d3[2][5]	3-Methoxytoluene, m-Cresol methyl ether[6]
CAS Number	20369-34-0[2][5][7]	100-84-5[4][6][8][9][10]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> D <sub>3</sub> O[1]	C <sub>8</sub> H <sub>10</sub> O[2][3][4][8]
Molecular Weight	125.18 g/mol [1]	122.17 g/mol [2][4][8]
Appearance	Colorless Liquid[1]	Colorless to light yellow liquid[3][8]

Table 2: Physical and Chemical Properties

Property	3-Methylanisole-d3	3-Methylanisole
Purity	≥99% by HPLC, 99 atom % D[1]	≥99%[2][3][4][8][11]
Boiling Point	No data available	175-176 °C (lit.)
Density	No data available	0.969 g/mL at 25 °C (lit.)
Flash Point	No data available	54 °C (129.2 °F)[12]
Solubility	Soluble in Alcohol	Soluble in alcohol, insoluble in water[4]
Storage	Store at 2-8°C[1]	Store in a cool, dry, well-ventilated area[6]

## Commercial Availability

**3-Methylanisole-d3** is available from various chemical suppliers specializing in stable isotope-labeled compounds for research purposes. The primary suppliers identified are:

- MedChemExpress: Offers **3-Methylanisole-d3**.[\[2\]](#)[\[5\]](#)[\[7\]](#)
- BOC Sciences: Provides 3-Methoxytoluene- $[\alpha,\alpha,\alpha\text{-d3}]$  with specified purity levels.[\[1\]](#)

Researchers are advised to contact these suppliers directly for the most current pricing, availability, and to request a Certificate of Analysis for specific lot numbers.

## Experimental Protocols

Due to its properties, **3-Methylanisole-d3** is an ideal internal standard for the quantification of 3-Methylanisole or structurally similar analytes in complex matrices, such as plasma or tissue homogenates, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

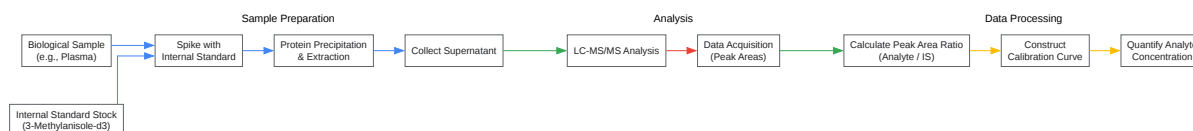
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis:

- Preparation of Stock Solutions:
  - Prepare a primary stock solution of **3-Methylanisole-d3** in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
  - Prepare a series of working standard solutions of the non-deuterated analyte (3-Methylanisole or other target analytes) by serial dilution of a primary stock solution.
  - Prepare a working internal standard solution by diluting the **3-Methylanisole-d3** primary stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent.
- Sample Preparation (Protein Precipitation Method):
  - To 100  $\mu\text{L}$  of the biological matrix (e.g., plasma, serum), add a fixed volume (e.g., 10  $\mu\text{L}$ ) of the working internal standard solution.
  - Vortex briefly to mix.
  - Add a protein precipitation agent (e.g., 300  $\mu\text{L}$  of acetonitrile or methanol).
  - Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Inject a specific volume of the prepared sample onto an appropriate LC column (e.g., C18).
  - Develop a chromatographic method to achieve separation of the analyte from matrix components.
  - Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This includes selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
  - Acquire data for the calibration standards and the unknown samples.
- Data Analysis:
  - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
  - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Visualizations

The following diagram illustrates a typical workflow for a bioanalytical experiment utilizing a stable isotope-labeled internal standard like **3-Methylanisole-d3**.



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Caption: Workflow for bioanalytical quantification using an internal standard.

This guide provides a foundational understanding of **3-Methylanisole-d3** for research and development applications. For specific experimental designs and safety handling procedures, it is imperative to consult the detailed documentation provided by the supplier and relevant scientific literature.

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- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 3-Methylanisole-d3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1623758#commercial-availability-of-3-methylanisole-d3>]

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